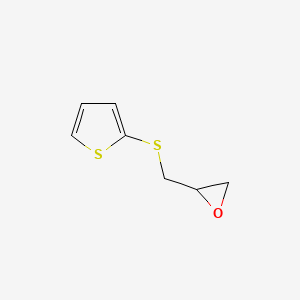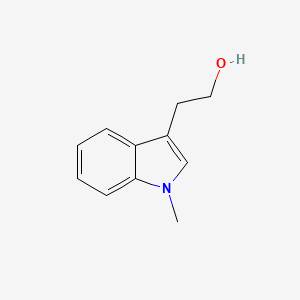
1,1,3-Trifluoropropane
説明
1,1,1-Trifluoro-3-iodopropane is a halogenated hydrocarbon . It is used in the formation of polyfluoroalkylimidazolium salts .
Synthesis Analysis
1,1,1-Trifluoro-3-iodopropane is a key intermediate in the synthesis of various pharmaceutical compounds such as anti-inflammatory agents, anesthetics, and antihistamines . A process for the preparation of 1, 3, 3, 3-tetrafluoropropene involves a compound having the formula CF3-xClxCHClCHF2-yCly and in the presence of a compound catalyst, undergoes, through a number n of serially-connected reaction vessels, gas-phase fluorination with hydrogen fluoride .Molecular Structure Analysis
1,1,1-Trifluoro-3-iodopropane is a colorless liquid with a molecular formula of C3H3F3I. It has a boiling point of 86-88℃ and a density of 1.836 g/cm³ at 25℃ . The molecular weight of 1,1,1-Trifluoro-3-iodopropane is 98.0670 .Chemical Reactions Analysis
3,3,3-Trifluoropropene is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals. It undergoes oxidation with strong oxidizing agents and under extremes of temperature .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-3-iodopropane has a density of 1.9110g/cm³ at 25°C . The density of 1,1,1-Tribromo-3,3,3-trifluoropropane is 2.5±0.1 g/cm³, and it has a boiling point of 156.8±8.0 °C at 760 mmHg .科学的研究の応用
Synthesis of 3-Alkoxy-1,1,1-trifluoropropan-2-ols
1,1,1-Trifluoro-2,3-epoxypropane is used in the synthesis of 3-alkoxy-1,1,1-trifluoropropan-2-ols. This method is both efficient and environmentally friendly, involving a ring-opening reaction under microwave irradiation at room temperature, without solvents. These chemicals are precursors to trifluoromethyl ketones, which are significant inhibitors of various liver microsomes and esterase (Rayo et al., 2010).
Generation of Trifluoropropynyllithium
1,1,1,3,3-Pentafluoropropane reacts with n-butyllithium to generate trifluoropropynyllithium, which reacts with different group 14 electrophiles to yield organometalloid trifluoropropynyl compounds. This process is vital for creating novel fluorocarbon fragments, with some compounds being crystallographically characterized for the first time (Brisdon et al., 2003).
Syntheses of Trifluoromethylated Compounds
Optically active 2,3-epoxy-1,1,1-trifluoropropane is converted into oxiranyl anion and reacted with electrophiles to produce adducts with retained configuration. This method is useful for creating trifluoromethylated compounds with quaternary chiral carbon centers (Yamauchi et al., 2003).
Chiral Analysis via Conversion of Enantiomers
3-Fluoro-1,2-epoxypropane, analogous to 3,3,3-trifluoro-1,2-epoxypropane, is used for chiral analysis through the conversion of enantiomers into spectroscopically distinct diastereomers. This application is significant in the field of molecular structure determination (Leung et al., 2020).
Electrophilic Hypervalent Trifluoromethylthio-Iodine(III) Reagent
Hypervalent trifluoromethylthio-iodine(III) reagent is designed and synthesized for trifluoromethylthiolation reactions, demonstrating the versatility of this compound as an electrophilic reagent for transferring the trifluoromethylthio group (Yang et al., 2020).
作用機序
Safety and Hazards
When handling 1,1,1-Trifluoro-3-iodopropane, avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
1,1,3-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3/c4-2-1-3(5)6/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSMEOJGQJMOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513167 | |
| Record name | 1,1,3-Trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24270-67-5 | |
| Record name | 1,1,3-Trifluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24270-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3-Trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1626425.png)

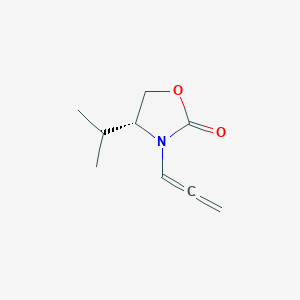
![2-Furan-3-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626429.png)
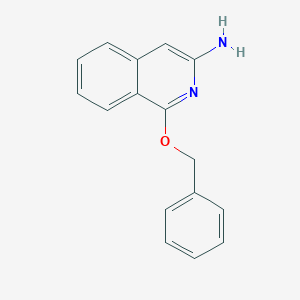

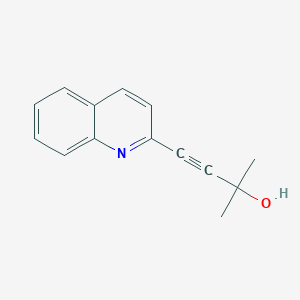
![Benzo[c][1,2,5]thiadiazole-4-carbonitrile](/img/structure/B1626434.png)
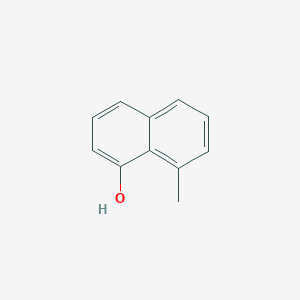
![2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B1626436.png)

